5,6-Dichloropicolinaldehyde
CAS No.: 408526-50-1
Cat. No.: VC11986005
Molecular Formula: C6H3Cl2NO
Molecular Weight: 176.00 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 408526-50-1 |
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Molecular Formula | C6H3Cl2NO |
Molecular Weight | 176.00 g/mol |
IUPAC Name | 5,6-dichloropyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |
Standard InChI Key | LBFWMBHWZLKQLP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1C=O)Cl)Cl |
Canonical SMILES | C1=CC(=C(N=C1C=O)Cl)Cl |
5,6-Dichloropicolinaldehyde is a chemical compound belonging to the picolinaldehyde family, characterized by the presence of a pyridine ring with two chlorine substituents at the 5 and 6 positions and an aldehyde functional group at the 2-position. Its molecular formula is C₇H₄Cl₂NO. This compound is notable for its applications in organic synthesis, medicinal chemistry, and material science.
Synthesis of 5,6-Dichloropicolinaldehyde
The synthesis of 5,6-Dichloropicolinaldehyde typically involves the chlorination of picolinaldehyde using chlorine gas in the presence of a catalyst. The reaction is usually conducted in an inert solvent such as dichloromethane to facilitate the chlorination process under controlled temperature and pressure conditions.
Applications
5,6-Dichloropicolinaldehyde has diverse applications across several scientific fields:
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Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules due to its reactive functional groups.
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Medicinal Chemistry: Its derivatives can be explored for potential biological activities, such as antimicrobial or antiviral properties.
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Material Science: It may be used in the development of new materials with specific optical or electrical properties.
Spectroscopic Analysis
The structure and properties of 5,6-Dichloropicolinaldehyde can be analyzed using various spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and environment of atoms within the molecule.
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Mass Spectrometry (MS): Helps in determining the molecular weight and fragmentation pattern of the compound.
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Infrared Spectroscopy (IR): Useful for identifying functional groups based on their vibrational frequencies.
Chemical Reactions
5,6-Dichloropicolinaldehyde undergoes several types of chemical reactions due to its functional groups:
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Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles.
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Aldol Condensation: The aldehyde group can participate in condensation reactions with other carbonyl compounds.
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